molecular formula C19H27N3O8 B558175 (S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid CAS No. 22601-53-2

(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid

Cat. No. B558175
CAS RN: 22601-53-2
M. Wt: 425.4 g/mol
InChI Key: MLWRVKIJFVUCNO-HNNXBMFYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves multiple steps . The first stage involves the reaction of Boc-Lys (pNZ)-OH with 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and N-ethyl-N,N-diisopropylamine in dichloromethane at 0℃ for 1 hour . The second stage involves the addition of 1,3-thiazolidine in dichloromethane at 0 - 20℃ for 18 hours .


Molecular Structure Analysis

The molecular formula of this compound is C19H27N3O8 . Its molecular weight is 425.43 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These include reactions with sodium hydroxide in 1,4-dioxane, and reactions with hydrogen and palladium 10% on activated carbon in methanol .


Physical And Chemical Properties Analysis

This compound is stored sealed in dry conditions at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Reactive Carbonyl Species (RCS) and Chronic Diseases

Reactive carbonyl species (RCS) are highly reactive molecules generated from the oxidation of carbohydrates, lipids, and amino acids. They are implicated in damaging cellular components, leading to cytotoxicity, mutagenicity, and various chronic diseases such as inflammatory disease, atherosclerosis, diabetes, and neurodegenerative diseases. Understanding the properties, metabolism, and therapeutic targeting of RCS is crucial for preventing these diseases. Research highlights the importance of RCS in signal transduction and gene expression, suggesting potential for therapeutic intervention (Fuloria et al., 2020).

Analytical and Therapeutic Approaches to RCS

Analytical techniques such as LC-MS/MS and various bioassays are employed to identify RCS and assess compounds' abilities to sequester them. Therapeutic approaches include using endogenous RCS metabolizers, carbonyl metabolizing enzyme inducers, and RCS scavengers. Nanoparticles and nanocarriers are being explored to overcome the limited bioavailability and bioefficacy of RCS sequesters, aiming to develop effective treatments for RCS-associated chronic diseases (Barchańska et al., 2019).

Antioxidant Activity and Detection Methods

The study of antioxidants, crucial for mitigating the effects of RCS, employs various tests based on hydrogen atom transfer and electron transfer mechanisms. These assays, such as ORAC, HORAC, and DPPH, are essential for determining the antioxidant capacity of samples. Their application in analyzing complex samples highlights the importance of antioxidants in combating oxidative stress and RCS-related damage (Munteanu & Apetrei, 2021).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, as precursors for various industrial chemicals, can inhibit engineered microbes used in biorenewable fuels and chemicals production. Understanding the impact of carboxylic acids on microbial cells, including damage to cell membranes and internal pH, is vital for developing strategies to increase microbial robustness and industrial performance (Jarboe et al., 2013).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O8/c1-19(2,3)30-18(26)21-15(16(23)24)6-4-5-11-20-17(25)29-12-13-7-9-14(10-8-13)22(27)28/h7-10,15H,4-6,11-12H2,1-3H3,(H,20,25)(H,21,26)(H,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWRVKIJFVUCNO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569318
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{[(4-nitrophenyl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid

CAS RN

22601-53-2
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{[(4-nitrophenyl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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